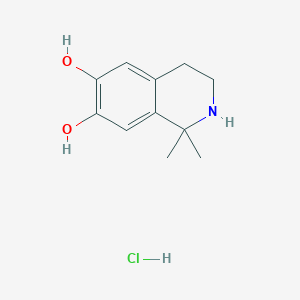![molecular formula C13H20Cl2N2 B11716740 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride typically involves a multi-step process. One efficient method includes the reaction of cyclobutanone with N,N-bis-(methoxymethyl)benzylamine and chlorotrimethylsilane in acetonitrile at 40°C . This reaction yields the desired bicyclic structure, which can then be further purified and converted into its dihydrochloride salt form.
Chemical Reactions Analysis
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor studies.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride can be compared to other bicyclic amines such as:
3-methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride: Similar in structure but with a methyl group instead of a benzyl group.
8-azabicyclo[3.2.1]octane: A different bicyclic structure with distinct chemical properties. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the benzyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H |
InChI Key |
UQMQUZPOTOAGBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC1C2N)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)









